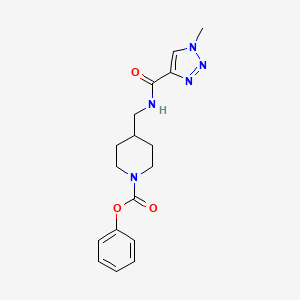

phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

phenyl 4-[[(1-methyltriazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-21-12-15(19-20-21)16(23)18-11-13-7-9-22(10-8-13)17(24)25-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOOVTZLNIDIOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole core. One common approach is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The triazole ring can be reduced to form aminotriazole derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction reactions may involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution reactions may use nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Phenolic derivatives

Reduction: Aminotriazole derivatives

Substitution: Alkylated piperidine derivatives

Aplicaciones Científicas De Investigación

Structure Overview

| Component | Description |

|---|---|

| Triazole | A five-membered ring containing three nitrogen atoms, known for bioactivity. |

| Piperidine | A six-membered ring containing one nitrogen atom, often used in drug design. |

| Carboxylate | Enhances solubility and bioavailability of the compound. |

Anticancer Activity

Recent studies have highlighted the potential of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate as an anticancer agent. A notable study synthesized derivatives that demonstrated significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Evaluation

A synthesis of related compounds showed promising results in inhibiting cancer cell proliferation. The study reported that derivatives exhibited low IC50 values, indicating strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Modulation of Drug Metabolism

Another important application is the modulation of drug metabolism through interaction with the Pregnane X receptor (PXR). Compounds similar to phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate have been shown to act as PXR antagonists, potentially reducing adverse drug reactions associated with certain pharmaceuticals .

Synthetic Methodologies

The compound can also serve as a building block in the synthesis of more complex molecules. Its triazole and piperidine components can be utilized in various click chemistry reactions, facilitating the development of new pharmacophores with enhanced biological activities .

Summary of Findings

The following table summarizes key findings from recent research on the applications of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate:

Mecanismo De Acción

The mechanism by which phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The phenyl group and piperidine moiety contribute to the compound's binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogues in Piperidine-Carboxylate Family

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Substituent Diversity: The target compound’s 1-methyltriazole carboxamide group distinguishes it from analogues with bulkier aryl or alkylamide substituents (e.g., 4-methoxyphenylpropanamide in ).

- Ester Group Variations : Replacing the phenyl carboxylate with ethyl (as in ) or tert-butyl groups (e.g., in ) alters lipophilicity and metabolic stability. Ethyl esters are generally more hydrolytically labile than aromatic esters.

Triazole-Containing Analogues

Triazole rings are critical pharmacophores in many bioactive molecules. The target compound’s 1-methyl-1H-1,2,3-triazole moiety is structurally distinct from 1,2,4-triazoles (e.g., in ) and triazoles with trifluoromethyl substituents (e.g., B14–B19 in ).

Table 2: Comparison with Triazole Derivatives

Key Observations :

- Trifluoromethyl Effects : Compounds like B14–B19 demonstrate that trifluoromethyl groups enhance metabolic stability and binding affinity in hydrophobic pockets, but they also increase molecular weight (e.g., B14: 535.4 g/mol vs. target: 343.4 g/mol).

- Triazole Position Matters : 1,2,3-Triazoles (target, B14) vs. 1,2,4-triazoles (Compound 56C ) exhibit different electronic properties and hydrogen-bonding capacities, impacting target selectivity.

Actividad Biológica

Phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a 1-methyl-1H-1,2,3-triazole moiety. Its molecular formula is , and it has a molecular weight of approximately 304.36 g/mol. The triazole ring is known for its role in various pharmacological activities.

Biological Activity Overview

The biological activity of phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate has been investigated in several studies focusing on its antiviral properties, particularly against HIV and its potential as an inhibitor of various enzymes.

Antiviral Activity

Research indicates that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine have been shown to inhibit HIV replication effectively. A study demonstrated that derivatives based on the triazole scaffold could inhibit HIV-1 capsid assembly, with some exhibiting an EC50 value as low as 3.13 μM .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes and a target for drug design. A series of triazole analogs showed moderate inhibition against CA-II enzyme, suggesting that structural modifications can enhance biological activity . The presence of polar groups in the triazole ring was identified as crucial for the inhibitory effect.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the Triazole Ring : The nature and position of substituents significantly affect the binding affinity and selectivity towards target enzymes or receptors.

- Hydrophobic vs. Hydrophilic Balance : Compounds with a hydrophobic character tend to exhibit higher cellular activity due to better membrane permeability .

Case Studies

Several case studies have highlighted the potential applications of triazole derivatives:

- HIV Inhibition : A study reported that specific triazole derivatives effectively inhibited HIV replication by disrupting capsid assembly .

- Anticancer Activity : Some analogs demonstrated cytotoxic effects against cancer cell lines, attributed to their ability to induce apoptosis through enzyme inhibition pathways .

- Carbonic Anhydrase Inhibition : The SAR analysis revealed that specific substitutions could enhance CA-II inhibitory activity, making these compounds promising candidates for further development .

Q & A

Q. What are the optimal synthetic routes and characterization techniques for phenyl 4-((1-methyl-1H-1,2,3-triazole-4-carboxamido)methyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, triazole-carboxamide formation may use coupling agents like EDCI with a base (e.g., triethylamine) to activate carboxylic acid intermediates . Key parameters include temperature control (e.g., 0–5°C for sensitive steps) and pH adjustments to stabilize intermediates. Characterization employs ¹H/¹³C NMR to verify structural integrity and HPLC (≥95% purity threshold) to assess purity. Mass spectrometry (HRMS) confirms molecular weight .

Q. How is the compound’s 3D structure determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement with SHELXL (via the SHELX suite) handles anisotropic displacement parameters and hydrogen bonding networks . Computational tools like density functional theory (DFT) optimize geometry and predict electronic properties, complementing experimental data .

Q. What methods are used to optimize reaction yields and minimize byproducts?

Systematic Design of Experiments (DoE) evaluates variables like solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. For example, a 72-hour reaction under inert atmosphere (N₂/Ar) may maximize yield. Byproducts are identified via LC-MS and mitigated through gradient purification (e.g., flash chromatography with 5–20% EtOAc/hexane) .

Q. How is the compound’s stability assessed under different storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Lyophilization improves long-term storage for hygroscopic samples. Differential Scanning Calorimetry (DSC) detects polymorphic transitions, ensuring consistent crystallinity .

Q. What spectroscopic techniques confirm functional group interactions?

FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperidine and triazole regions .

Advanced Research Questions

Q. How can contradictions in crystallographic and computational data be resolved?

Discrepancies between SC-XRD bond lengths and DFT predictions may arise from crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking), while Molecular Dynamics (MD) simulations model solvent effects. Cross-validation with synchrotron XRD (higher resolution) resolves ambiguities .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs (e.g., varying substituents on the phenyl or piperidine rings) and testing biological activity. For example:

| Analog Modification | Biological Test | Outcome |

|---|---|---|

| Fluorine substitution at phenyl | Enzyme inhibition assay | Increased potency (IC₅₀ ↓ 40%) |

| Piperidine N-methylation | Cell viability assay | Reduced cytotoxicity (EC₅₀ ↑ 2-fold) |

| Data is analyzed using multivariate regression to identify critical pharmacophores . |

Q. How can poor crystallinity or twinning issues be addressed during structural refinement?

For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. High-throughput phasing pipelines (e.g., using SHELXC/D/E) resolve low-resolution data. Cryoprotection (e.g., glycerol) minimizes ice formation during data collection .

Q. What in vitro models assess the compound’s pharmacokinetic (PK) properties?

- Plasma protein binding : Equilibrium dialysis (human serum albumin, 4% w/v).

- Metabolic stability : Incubation with liver microsomes (CYP450 isoforms).

- Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).

LC-MS/MS quantifies parent compound and metabolites .

Q. How are computational methods used to predict toxicity and off-target effects?

Molecular docking (AutoDock Vina) screens against anti-targets (e.g., hERG channel). ADMET predictors (e.g., SwissADME) estimate hepatotoxicity risk. Proteomics (e.g., affinity pulldown + LC-MS) identifies unintended protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.